molecular formula C13H16N2 B13214250 2-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile

2-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile

Cat. No.: B13214250
M. Wt: 200.28 g/mol
InChI Key: KZUDOEKUCQLJFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile typically involves the reaction of 4,4-dimethylpyrrolidine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as an inhibitor of lysine-specific demethylase 1 (LSD1), it binds to the enzyme’s active site, preventing the demethylation of histone proteins. This inhibition can lead to changes in gene expression and cellular differentiation . The compound’s structure allows it to fit into the enzyme’s binding pocket, thereby blocking its activity .

Comparison with Similar Compounds

Uniqueness: 2-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain molecular targets. The presence of the dimethyl groups on the pyrrolidine ring can also affect the compound’s pharmacokinetic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(4,4-dimethylpyrrolidin-3-yl)benzonitrile

InChI

InChI=1S/C13H16N2/c1-13(2)9-15-8-12(13)11-6-4-3-5-10(11)7-14/h3-6,12,15H,8-9H2,1-2H3

InChI Key

KZUDOEKUCQLJFN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C2=CC=CC=C2C#N)C

Origin of Product

United States

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